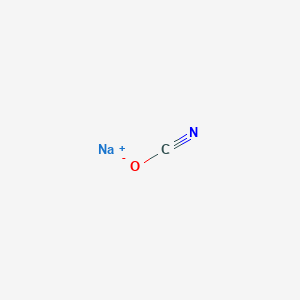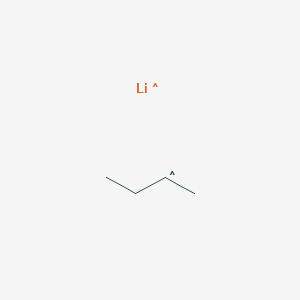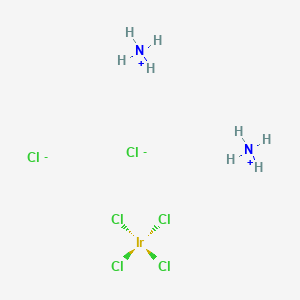
Erbium chloride (ErCl3), hexahydrate (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a rare earth element compound that finds applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erbium chloride hexahydrate can be synthesized by reacting erbium oxide (Er2O3) with hydrochloric acid (HCl) under controlled conditions. The reaction typically involves heating the mixture to dissolve the erbium oxide and then crystallizing the resulting solution to obtain the hexahydrate form.
Industrial Production Methods: In industrial settings, erbium chloride hexahydrate is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high purity and yield. The process involves the use of high-purity erbium oxide and hydrochloric acid, followed by crystallization and drying steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Erbium chloride hexahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Erbium chloride hexahydrate can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Substitution reactions involve replacing chlorine atoms in the compound with other ligands, often using ligands such as ammonia (NH3) or water (H2O).
Major Products Formed:
Oxidation: The oxidation of erbium chloride hexahydrate can produce erbium oxychloride (ErOCl) and other erbium oxides.
Reduction: Reduction reactions can yield metallic erbium (Er) or lower oxidation state erbium compounds.
Substitution: Substitution reactions can result in the formation of erbium complexes with different ligands.
Scientific Research Applications
Erbium chloride hexahydrate is widely used in scientific research due to its unique properties and applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in Friedel-Crafts-type reactions and Luche reductions.
Biology: Erbium chloride hexahydrate is employed in biological studies to investigate the effects of rare earth elements on biological systems.
Industry: The compound is used in the production of erbium-doped fiber amplifiers (EDFAs) for telecommunications and in the manufacturing of various electronic devices.
Mechanism of Action
The mechanism by which erbium chloride hexahydrate exerts its effects depends on the specific application. For example, in catalysis, the compound acts as a Lewis acid, facilitating the formation of carbocation intermediates in Friedel-Crafts reactions. In biological systems, the compound may interact with cellular components, affecting various biochemical pathways.
Molecular Targets and Pathways Involved:
Catalysis: The compound targets carbocation intermediates and stabilizes them during the reaction process.
Biological Systems: The exact molecular targets and pathways in biological systems are still under investigation, but the compound may interact with enzymes and other cellular components.
Comparison with Similar Compounds
Erbium chloride hexahydrate is similar to other rare earth element chlorides, such as ytterbium chloride (YbCl3), terbium chloride (TbCl3), and thulium chloride (TmCl3). it has unique properties that distinguish it from these compounds:
Erbium Chloride (ErCl3): Pink hygroscopic crystals, used in catalysis and electronic applications.
Ytterbium Chloride (YbCl3): Similar applications but different chemical properties and reactivity.
Terbium Chloride (TbCl3): Used in luminescent materials and other specialized applications.
Thulium Chloride (TmCl3): Used in nuclear medicine and other niche applications.
Erbium chloride hexahydrate stands out due to its specific catalytic properties and its role in advanced technological applications.
Properties
IUPAC Name |
trichloroerbium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRVGCUEJLYELA-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Er](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3ErH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-75-9 |
Source


|
| Record name | Erbium trichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7799997.png)
